Fingolimod-d4 Fingolimod-d4 Fingolimod-d4 is intended for use as an internal standard for the quantification of fingolimod by GC- or LC-MS. Fingolimod is a derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb I. sinclarii as well as a structural analog of sphingosine. It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. Fingolimod is phosphorylated by sphingosine kinase, which then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). Down-regulation of S1P1 receptors on T and B lymphocytes by fingolimod results in defective egress of these cells from spleen, lymph nodes, and Peyer’s patch. Fingolimod also enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 and inhibits cytosolic phospholipase A2 activity.
Isotope labelled Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196415
InChI: InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
SMILES: CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Molecular Formula: C19H33NO2
Molecular Weight: 311.5 g/mol

Fingolimod-d4

CAS No.:

VCID: VC0196415

Molecular Formula: C19H33NO2

Molecular Weight: 311.5 g/mol

Purity: 98.3% HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Fingolimod-d4 -

Description

Fingolimod-d4, with the chemical name 2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol, is a deuterated derivative of fingolimod, a well-known sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. Fingolimod-d4 is identified by its CAS number 1346747-38-3 and is often used in research settings for its isotopic properties, which allow for detailed studies of metabolic pathways and pharmacokinetics.

Key Characteristics of Fingolimod-d4

PropertyDescription
CAS Number1346747-38-3
Molecular FormulaC19H33NO2 (with deuterium substitutions)
Molecular WeightApproximately 307.48 g/mol
Chemical Name2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol

Applications of Fingolimod-d4

Fingolimod-d4 is primarily used in research settings for its ability to trace metabolic pathways and study the pharmacokinetics of fingolimod. This is due to its deuterated form, which allows it to be distinguished from the non-deuterated version through mass spectrometry and other analytical techniques. This property is crucial for understanding how fingolimod is metabolized and distributed within the body.

Potential Research Areas

  • Pharmacokinetic Studies: Fingolimod-d4 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of fingolimod in detail.

  • Metabolic Pathway Analysis: It helps in understanding how fingolimod is metabolized and which enzymes are involved in its metabolism.

  • Isotopic Labeling Experiments: Useful for tracing the fate of fingolimod in biological systems.

Safety and Handling

Fingolimod-d4, like its non-deuterated counterpart, requires careful handling due to its potential hazards. The safety data sheet for fingolimod-d4 includes warnings for ingestion, skin contact, and inhalation, with specific precautionary statements for handling and disposal.

Safety Information

Hazard StatementDescription
H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
H315, H319Causes skin and eye irritation.
P261-P264-P270-P271-P280-P301+P312-P330-P302+P352-P321-P304+P340-P305+P351+P338-P332+P313-P362+P364-P337+P313-P501Various precautionary measures for handling and disposal.

Future Research Directions

  • Expanded Use in Pharmacokinetic Studies: Further research could explore the use of fingolimod-d4 in studying drug interactions and metabolism in complex biological systems.

  • Application in Other Diseases: Investigating how fingolimod-d4 can aid in understanding the pharmacokinetics of fingolimod in the context of other diseases where it shows potential therapeutic effects.

Product Name Fingolimod-d4
Molecular Formula C19H33NO2
Molecular Weight 311.5 g/mol
IUPAC Name 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Standard InChI InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Standard InChIKey KKGQTZUTZRNORY-ONNKGWAKSA-N
Isomeric SMILES [2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Appearance White Solid
Purity 98.3% HPLC; 98% atom D
Quantity Milligrams-Grams
Related CAS 162359-55-9 (unlabelled)
Synonyms 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol-d4; FTY720-d4
Tag Fingolimod
PubChem Compound 71316987
Last Modified Apr 15 2024

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